Efavirenz 3-Desoxy

Description

Contextualization as a Related Substance or Metabolite of Efavirenz

Efavirenz 3-Desoxy, or Efavirenz Related Compound C, is primarily recognized as a process impurity and a degradation product of Efavirenz. daneshyari.comresearchgate.net It is not a major metabolite in humans; the principal metabolic pathways for Efavirenz involve hydroxylation by cytochrome P450 enzymes (primarily CYP2B6) to form compounds like 7-hydroxy-efavirenz and 8-hydroxy-efavirenz, which are subsequently glucuronidated. nih.govdrugbank.compharmgkb.orgmdpi.com

The formation of the quinoline (B57606) derivative is often associated with the chemical synthesis of Efavirenz or its degradation under stress conditions, such as exposure to alkaline environments. daneshyari.comresearchgate.net For instance, studies on the stability of Efavirenz have shown that under hydrolytic stress, the benzoxazine (B1645224) ring can open and subsequently cyclize to form the quinoline structure. daneshyari.com Therefore, its presence in the final drug product is an indicator of the manufacturing process's control and the product's stability.

Significance in Pharmaceutical Impurity Profiling and Quality Assurance

The control of impurities is a mandatory requirement for the release of any pharmaceutical product. Regulatory agencies worldwide, including the U.S. Food and Drug Administration (FDA), require stringent control over impurities in APIs and finished drug products. This compound, being a known impurity, is a critical parameter in the quality control of Efavirenz. synthinkchemicals.com

Its significance lies in the need to ensure the safety and efficacy of the medication. The presence of impurities, even in small amounts, can potentially affect the drug's properties. Consequently, pharmacopeias like the United States Pharmacopeia (USP) list Efavirenz Related Compound C as a specified impurity with defined acceptance criteria. lgcstandards.comusp.org Pharmaceutical manufacturers must employ validated analytical methods to quantify its presence and ensure it does not exceed these limits. tandfonline.comscispace.com This process is integral to the Abbreviated New Drug Application (ANDA) filings for generic versions of the drug. synthinkchemicals.com

Overview of Academic Research Trajectories for Related Compounds

Academic and industrial research concerning Efavirenz-related compounds has followed several key trajectories. A significant body of work has focused on the development and validation of stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), to separate and quantify Efavirenz from its impurities and degradation products. tandfonline.comscispace.comnih.gov These methods are essential for routine quality control and stability studies.

Another major research area involves the isolation and structural characterization of these related compounds. daneshyari.com Techniques such as High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to elucidate the exact structures of impurities formed under various stress conditions. daneshyari.comnih.gov This foundational work is crucial for synthesizing reference standards for these impurities, which are then used for their quantification in the drug product. researchgate.net Furthermore, research extends to understanding the mechanisms of degradation and the pathways through which these impurities are formed. daneshyari.com

Data on Efavirenz and Related Compounds

Below are tables summarizing key information on Efavirenz and its related compound discussed in this article.

Table 1: Chemical Identity of Efavirenz and a Key Related Compound

| Common Name | Chemical Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

|---|---|---|---|---|

| Efavirenz | (4S)-6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-2,4-dihydro-1H-3,1-benzoxazin-2-one | 154598-52-4 | C₁₄H₉ClF₃NO₂ | 315.68 |

Table 2: Research Focus on Efavirenz Related Compounds

| Research Area | Key Objectives | Common Techniques Used |

|---|---|---|

| Impurity Profiling | To identify and quantify impurities in Efavirenz drug substance and product. | HPLC, LC-MS tandfonline.com |

| Stability Studies | To investigate the degradation of Efavirenz under stress conditions (hydrolytic, oxidative, photolytic). | HPLC, HRMS, NMR daneshyari.comnih.gov |

| Synthesis of Reference Standards | To prepare pure samples of impurities for use in analytical testing. | Organic synthesis, Chromatography researchgate.net |

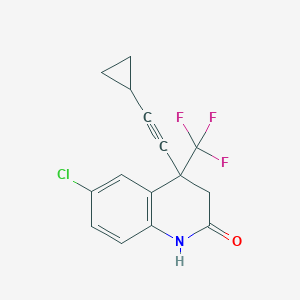

Structure

3D Structure

Properties

IUPAC Name |

6-chloro-4-(2-cyclopropylethynyl)-4-(trifluoromethyl)-1,3-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF3NO/c16-10-3-4-12-11(7-10)14(15(17,18)19,8-13(21)20-12)6-5-9-1-2-9/h3-4,7,9H,1-2,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZMTWEKKZZHRRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C#CC2(CC(=O)NC3=C2C=C(C=C3)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Conformational Analysis of Efavirenz 3 Desoxy

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in confirming the structure of a synthesized compound and investigating its chemical characteristics. For Efavirenz 3-Desoxy, typical spectroscopic techniques employed for structural characterization include Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. While these techniques are routinely applied to characterize organic molecules like this compound, detailed, publicly available spectral data specifically for this compound were not extensively found in the consulted literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Mass Spectrometry (HRMS)

HRMS is crucial for determining the exact molecular weight of a compound, which helps to confirm its elemental composition. By measuring the mass-to-charge ratio of ions with high accuracy, HRMS can distinguish between compounds with very similar nominal masses. For this compound, HRMS can confirm the molecular formula C₁₅H₁₁ClF₃NO by providing an accurate mass measurement that matches the calculated exact mass of the molecule. The reported accurate mass of 313.0481 supports this formula. nih.gov Mass spectrometry can also provide fragmentation patterns that offer additional structural information. Vendors often provide mass spectrometry data with this compound, confirming its use in characterization.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the vibrations of chemical bonds. Characteristic absorption bands in the IR spectrum correspond to specific bonds, such as C=O (carbonyl), N-H (amine or amide), C≡C (alkyne), and C-Cl. UV-Vis spectroscopy can provide information about the electronic transitions within a molecule, particularly those with conjugated systems or chromophores. While IR data may be available from suppliers upon request for this compound, detailed public data on its specific absorption bands or UV-Vis spectrum were not found in the search results. These techniques would contribute to confirming the presence of key functional groups predicted by the structure.

Crystallographic Analysis and Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise bond lengths, bond angles, and conformational details. Crystal structure determination can unequivocally confirm the connectivity and stereochemistry of a compound. While crystal structures for related compounds like Efavirenz are available, publicly accessible crystallographic data specifically for this compound were not found in the conducted searches. Obtaining a crystal structure for this compound would provide invaluable insights into its solid-state conformation and molecular packing.

Metabolic Transformation Pathways of Efavirenz 3 Desoxy in Pre Clinical Systems

In Vitro Biotransformation Studies in Subcellular Fractions (e.g., microsomes)

There is a lack of specific published in vitro biotransformation studies conducted on Efavirenz 3-Desoxy using subcellular fractions such as liver microsomes.

For the parent compound, Efavirenz, extensive research using human liver microsomes (HLMs) has been pivotal in elucidating its primary metabolic routes. These studies have consistently shown that Efavirenz undergoes significant oxidative metabolism. In HLM samples, the primary metabolites formed are 7-hydroxyefavirenz and 8-hydroxyefavirenz. nih.gov Kinetic analyses in these in vitro systems have demonstrated that 8-hydroxylation is the major metabolic pathway. nih.gov

Table 1: Major Primary Metabolites of Efavirenz Identified in Human Liver Microsomes

| Metabolite | Position of Hydroxylation |

| 7-hydroxyefavirenz | Aromatic ring |

| 8-hydroxyefavirenz | Aromatic ring |

This table is based on data for the parent compound, Efavirenz, due to the absence of specific data for this compound.

Identification of Cytochrome P450 Enzyme Isoforms Involved in Metabolism

Specific cytochrome P450 (CYP) enzyme isoforms responsible for the metabolism of this compound have not been identified in the scientific literature.

In contrast, the enzymatic pathways for Efavirenz are well-characterized. Cytochrome P450 2B6 (CYP2B6) is the principal enzyme responsible for the primary clearance mechanism of Efavirenz, catalyzing its 8-hydroxylation. nih.gov Another key enzyme, CYP2A6, is the main catalyst for the formation of 7-hydroxyefavirenz and may also contribute to a lesser extent to 8-hydroxylation. nih.gov Other CYP isoforms, including CYP1A2, CYP3A4, and CYP3A5, have been shown to play minor roles in the oxidative metabolism of Efavirenz. clinpgx.org

Table 2: Cytochrome P450 Isoforms Involved in the Metabolism of Efavirenz

| CYP Isoform | Major Role | Metabolic Reaction |

| CYP2B6 | Primary | 8-hydroxylation |

| CYP2A6 | Secondary | 7-hydroxylation |

| CYP1A2 | Minor | Oxidative metabolism |

| CYP3A4 | Minor | Oxidative metabolism |

| CYP3A5 | Minor | Oxidative metabolism |

This table is based on data for the parent compound, Efavirenz, due to the absence of specific data for this compound.

Characterization of Glucuronidation and Other Conjugation Pathways

The glucuronidation and other conjugation pathways specific to this compound have not been described in published research.

For Efavirenz and its hydroxylated metabolites, conjugation represents a significant secondary metabolic pathway. The hydroxylated metabolites of Efavirenz are further processed through glucuronidation. researchgate.net Additionally, Efavirenz itself can undergo direct N-glucuronidation. researchgate.net In vitro studies with recombinant human UDP-glucuronosyltransferase (UGT) enzymes have identified UGT2B7 as the primary enzyme responsible for the N-glucuronidation of Efavirenz.

Elucidation of Degradation Products and Their Formation Mechanisms

While this compound is cataloged as an impurity and a related compound of Efavirenz, the specific mechanisms of its formation as a degradation product under various conditions have not been detailed in scientific studies. synthinkchemicals.comchemicea.com It is available from commercial suppliers as a reference standard, often used in forced degradation studies and impurity profiling of Efavirenz. synthinkchemicals.com

Forced degradation studies on the parent compound, Efavirenz, have been conducted to understand its stability and degradation pathways under stress conditions such as acidic, alkaline, oxidative, and photolytic environments. These studies lead to the formation of various degradation products, although a direct pathway to this compound has not been explicitly elucidated in the available literature.

Enzymatic Induction and Inhibition Potential in Non-Human Biological Systems

There is no available data on the enzymatic induction or inhibition potential of this compound in non-human biological systems.

The parent compound, Efavirenz, is known to be both an inhibitor and an inducer of drug-metabolizing enzymes. In vitro studies have demonstrated that Efavirenz can inhibit the activity of several CYP enzymes. Furthermore, Efavirenz is known to induce its own metabolism (auto-induction) by increasing the expression of CYP2B6 and CYP3A4. clinpgx.org This induction is mediated through the activation of nuclear receptors such as the constitutive androstane receptor (CAR) and the pregnane X receptor (PXR).

Analytical Methodologies for Efavirenz 3 Desoxy Detection and Quantification

Chromatographic Separation Techniques

Chromatography plays a central role in separating Efavirenz 3-Desoxy from Efavirenz, potential isomers, other related substances, and matrix components. Liquid chromatography techniques, particularly HPLC and UPLC, are widely used due to their versatility and suitability for analyzing relatively polar and non-volatile compounds like Efavirenz derivatives. Gas chromatography may be considered for volatile derivatives, although Efavirenz and its desoxy form are less amenable to GC without derivatization.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

HPLC is a well-established technique for the analysis of pharmaceutical compounds and their impurities. The development of a specific HPLC method for this compound would involve selecting an appropriate stationary phase (commonly reversed-phase C18 or C8 columns), mobile phase composition (typically a mixture of water or buffer and organic solvents like acetonitrile (B52724) or methanol), flow rate, and detection wavelength. Given the structural similarity to Efavirenz, UV detection is often employed, likely at wavelengths similar to the UV maxima of Efavirenz (e.g., around 247 nm or 256 nm) ijpras.comnih.govresearchgate.net.

Method validation for this compound using HPLC would follow guidelines from regulatory bodies such as the ICH and FDA semanticscholar.orgmedrxiv.org. Key validation parameters include specificity (ensuring the method can distinguish this compound from other components), linearity (demonstrating a proportional relationship between concentration and detector response over a defined range), accuracy (closeness of measured values to true values), precision (reproducibility of results), limits of detection (LOD), and limits of quantification (LOQ) semanticscholar.orgphmethods.netresearchgate.net.

Research on Efavirenz analysis by RP-HPLC has demonstrated successful method development and validation for quantification in various matrices, including pharmaceutical formulations and biological samples ijpras.comnih.govphmethods.netresearchgate.netjpionline.org. These studies provide a framework for developing similar methods for this compound, focusing on optimizing chromatographic conditions to achieve adequate separation and sensitivity for the specific derivative. For instance, validated HPLC methods for Efavirenz have shown good linearity, accuracy, and precision within specified concentration ranges nih.govphmethods.netresearchgate.net.

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution

UPLC, an evolution of HPLC, utilizes smaller particle size columns and higher pressures, offering improved resolution, speed, and sensitivity. For the analysis of complex samples or when higher throughput is required, UPLC can be advantageous for separating this compound from closely related substances. The principles of method development and validation are similar to HPLC, but the optimized parameters (e.g., flow rate, gradient profile) will differ due to the column technology. While specific UPLC methods solely for this compound were not prominently found in the search results, UPLC-MS/MS has been applied for the analysis of Efavirenz and its impurities, demonstrating the potential of UPLC for enhanced separation in conjunction with mass spectrometric detection semanticscholar.org.

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is typically used for the analysis of volatile or semi-volatile compounds. Efavirenz and its desoxy derivative are relatively non-volatile and may require chemical derivatization to be suitable for GC analysis. While GC/MS has been mentioned as a confirmatory technique for Efavirenz in some contexts efda.gov.etwho.int, there is limited published information on the application of GC specifically for the routine detection or quantification of this compound. Therefore, GC is less commonly applied compared to liquid chromatography for this type of compound unless a specific volatile derivative is targeted.

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS or LC-MS/MS), provides highly sensitive and specific detection and identification capabilities. LC-MS/MS is a powerful tool for the analysis of Efavirenz and its metabolites or impurities in complex matrices like biological fluids medrxiv.orgnih.govnih.govactascientific.comsajhivmed.org.za. The technique allows for the selective detection of target compounds based on their mass-to-charge ratio (m/z) and characteristic fragmentation patterns in tandem MS (MS/MS).

For this compound, LC-MS or LC-MS/MS would enable its specific detection even in the presence of Efavirenz and other related compounds. Method development would involve optimizing ionization parameters (commonly electrospray ionization, ESI, which can be used in positive or negative mode depending on the compound's properties and the resulting ions), selecting appropriate precursor and product ions for MS/MS (in Multiple Reaction Monitoring, MRM, mode for quantitative analysis), and optimizing chromatographic separation to ensure the compound elutes at a distinct time. Studies on Efavirenz using LC-MS/MS have demonstrated high sensitivity and specificity, with validated methods applied for therapeutic drug monitoring and impurity analysis semanticscholar.orgmedrxiv.orgnih.govnih.govactascientific.comsajhivmed.org.za. While direct data on this compound is limited, LC-MS/MS is the most likely technique to provide the necessary specificity and sensitivity for its analysis, particularly at low concentrations or in complex biological or pharmaceutical matrices.

Spectrophotometric Methods for Quantitative Analysis

Spectrophotometric methods, such as UV-Visible spectrophotometry, are relatively simple and cost-effective techniques for quantitative analysis. Efavirenz exhibits UV absorption, and UV detection is commonly used in HPLC methods for its quantification ijpras.comnih.govresearchgate.net. However, spectrophotometric methods alone often lack the specificity required to accurately quantify a single component in a mixture containing structurally similar compounds like this compound and other related substances, unless a specific derivative with a distinct chromophore or a method employing derivative spectrophotometry is developed and validated. Published spectrophotometric methods for Efavirenz often involve analysis in bulk drug or simple formulations where interference from related substances is minimal or accounted for researchgate.netthepharmajournal.comresearchgate.net. There is no readily available information detailing a specific spectrophotometric method developed and validated solely for the quantification of this compound. Therefore, while UV detection can be used in conjunction with chromatographic separation, standalone spectrophotometric methods are generally less suitable for the specific and accurate quantification of this compound in potentially complex samples.

Method Validation Parameters

Regardless of the analytical technique employed, rigorous method validation is essential to ensure the reliability and suitability of the method for its intended purpose. The key validation parameters for the analysis of this compound mirror those for other pharmaceutical analytes and include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of standards at different concentrations and determining the correlation coefficient of the calibration curve ijpras.comsemanticscholar.orgphmethods.netresearchgate.netjpionline.orgactascientific.com.

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. Accuracy is often assessed by analyzing spiked samples or comparing results to a method of known accuracy medrxiv.orgphmethods.netresearchgate.netactascientific.com.

Precision: The closeness of agreement between a series of measurements obtained from multiple sampling of a homogeneous sample under prescribed conditions. Precision can be evaluated at different levels, including repeatability (intra-assay precision) and intermediate precision (inter-assay precision) semanticscholar.orgmedrxiv.orgphmethods.netresearchgate.netnih.govactascientific.comnih.gov.

Limits of Detection (LOD): The lowest concentration of analyte in a sample that can be detected but not necessarily quantified ijpras.comsemanticscholar.orgphmethods.netresearchgate.netjpionline.org.

Limits of Quantification (LOQ): The lowest concentration of analyte in a sample that can be quantitatively determined with acceptable accuracy and precision ijpras.comsemanticscholar.orgphmethods.netresearchgate.netjpionline.org.

Validation studies for Efavirenz analytical methods provide typical ranges and acceptance criteria for these parameters. For example, linearity correlation coefficients are often required to be 0.99 or greater, and precision (expressed as %RSD) and accuracy (% recovery) should fall within defined limits (e.g., typically within 15% for precision and 85-115% for accuracy, depending on the matrix and concentration level) semanticscholar.orgmedrxiv.orgphmethods.netresearchgate.netactascientific.com. Applying these validation principles is critical for establishing a reliable analytical method for this compound.

Here is a sample data table illustrating typical validation parameters based on published Efavirenz methods, which would be relevant for this compound:

| Validation Parameter | Typical Range/Value (Based on Efavirenz methods) | Acceptance Criteria (Illustrative) | Source Examples |

| Linearity (R²) | > 0.99 | ≥ 0.99 | ijpras.comsemanticscholar.orgphmethods.netresearchgate.netjpionline.orgactascientific.com |

| Accuracy (% Recovery) | 95-105% (in formulations) phmethods.netresearchgate.net, 85-115% (in biological matrices) medrxiv.orgactascientific.com | 98-102% (formulations), 85-115% (biological matrices) | medrxiv.orgphmethods.netresearchgate.netactascientific.com |

| Precision (% RSD) | < 2% (intra-day, inter-day in formulations) phmethods.netresearchgate.net, < 15% (in biological matrices) semanticscholar.orgmedrxiv.orgnih.govactascientific.com | ≤ 2% (formulations), ≤ 15% (biological matrices) | semanticscholar.orgmedrxiv.orgphmethods.netresearchgate.netnih.govactascientific.com |

| LOD | ng/mL to µg/mL range | Signal-to-Noise Ratio ≥ 3:1 | ijpras.comsemanticscholar.orgphmethods.netresearchgate.netjpionline.org |

| LOQ | ng/mL to µg/mL range | Signal-to-Noise Ratio ≥ 10:1, with acceptable accuracy and precision | ijpras.comsemanticscholar.orgphmethods.netresearchgate.netjpionline.org |

| Specificity | Separation from related substances and matrix components demonstrated chromatographically or by MS | Baseline separation or unique MS transitions | semanticscholar.orgmedrxiv.orgnih.govnih.govactascientific.com |

Note: The specific values for LOD and LOQ are highly dependent on the method, matrix, and instrumentation used.

Application in Impurity Profiling and Control of Efavirenz Formulations

Impurity profiling and control of Efavirenz formulations involve the identification, structural characterization, and quantitative determination of impurities, including related substances like this compound. This process is essential for meeting regulatory requirements and ensuring product consistency.

Various analytical techniques are employed for the detection and quantification of impurities in Efavirenz. High-performance liquid chromatography (HPLC) is a widely used method for the quantification of related impurities in bulk drug substances and formulations. researchgate.netijarsct.co.intandfonline.com Specifically, reverse-phase HPLC (RP-HPLC) methods have been developed and validated for this purpose, often utilizing C18 columns. researchgate.nettandfonline.com These methods aim to achieve efficient separation and resolution of Efavirenz and its related substances. researchgate.net

Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are powerful techniques offering high sensitivity and specificity for the trace analysis of impurities, including potential genotoxic impurities associated with Efavirenz. ijpsonline.comresearchgate.netnih.gov LC-MS/MS methods have been developed for the ultra-trace level determination of Efavirenz impurities, providing good linearity, precision, and accuracy. ijpsonline.comnih.gov These methods are capable of quantifying impurities at very low levels, such as in the parts per million (ppm) range, which is important for controlling potential genotoxic impurities according to regulatory guidelines. nih.gov

Validation of these analytical methods is performed according to guidelines from regulatory bodies such as the ICH (International Council for Harmonisation) and the US FDA. ijarsct.co.innih.gov Validation parameters typically include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision, and robustness. ijarsct.co.intandfonline.comnih.gov

For example, a validated LC-MS/MS method for the quantitative determination of a related compound of Efavirenz (AMCOL, which is an intermediate in synthesis and a degradation impurity) in drug substance and drug product demonstrated excellent sensitivity with an LOD of 0.07 ppm and an LOQ of 0.2 ppm. nih.gov The method showed good linearity over a concentration range of 0.2–5.0 ppm with a correlation coefficient greater than 0.999. nih.gov

Another RP-HPLC method developed for related impurities of Efavirenz in bulk drug substance achieved a quantification threshold of 0.2%. researchgate.nettandfonline.com This method utilized a RP-C18 column and demonstrated good linearity, accuracy, precision, robustness, and ruggedness. tandfonline.com

These analytical methodologies are vital for the quality control of Efavirenz formulations, ensuring that levels of impurities like this compound are maintained within acceptable limits.

Analytical Method Parameters and Performance

| Method | Analyte(s) | Column | Mobile Phase | Detection | LOD (approx.) | LOQ (approx.) | Linearity Range (approx.) | Reference |

| LC-MS/MS | Efavirenz-related compound C, 8-hydroxy efavirenz, Impurity 1 | Hypersil C-18 (5 µm, 250×4.6 mm) | 0.01 M ammonium (B1175870) acetate (B1210297) buffer and methanol (B129727) (gradient) | Tandem Mass Spectrometry (MRM, positive ionization) | 0.04 ppm | 0.125 ppm | 2.5-78 ppb | ijpsonline.com |

| LC–MS/MS | AMCOL (Efavirenz related compound) | Luna C18 (2) (100 mm × 4.6 mm, 3 µm) | 5.0 mM ammonium acetate-methanol (35:65, v/v) | Triple quadrupole tandem mass spectrometer (MRM, positive ESI) | 0.07 ppm | 0.2 ppm | 0.2–5.0 ppm | nih.gov |

| RP-HPLC | Efavirenz and related impurities | Inertsil-ODS 3 V (250 × 4.6 mm × 5 μm) | Not specified in detail | Not specified | Not specified | 0.2% quantification threshold | researchgate.nettandfonline.com | |

| RP-HPLC | Efavirenz and related substances | Inertsil ODS-3V C18 (250 × 4.6 mm, 5 μm) | ACN: 1%IPA (80:20%v/v) | UV (256 nm) | 0.065-0.198 μg/ml | 0.198-0.66 μg/ml | 5-75 μg/ml (for Efavirenz) | phmethods.net |

Pharmacokinetic Studies of Efavirenz 3 Desoxy in Animal Models

Absorption and Distribution Kinetics in Pre-clinical Species

Efavirenz is well-absorbed after oral administration in animal models, with peak plasma concentrations typically reached within a few hours. nih.govnih.gov However, the rate and extent of absorption can be influenced by the formulation and the presence of food. nih.govnih.gov

The distribution of Efavirenz is extensive, as indicated by its large volume of distribution in animal models. nih.gov It is highly bound to plasma proteins, primarily albumin. nih.govnih.gov This high protein binding can limit the amount of free drug available to exert its pharmacological effect and to be cleared from the body.

Elimination Pathways and Excretion Studies in Animal Models

The elimination of Efavirenz is primarily through hepatic metabolism, with very little of the unchanged drug excreted in the urine (less than 1%). nih.govnih.govnih.gov The primary route of excretion for the metabolites is through both feces (16% to 61%) and urine (14% to 34%). nih.gov In rats, excretion occurs almost exclusively via bile. nih.gov

The terminal half-life of Efavirenz varies among species but is generally long, supporting once-daily dosing regimens. nih.govnih.gov Studies in rats and monkeys have shown that Efavirenz exhibits nonlinear pharmacokinetics at higher doses, suggesting saturation of metabolic processes. nih.gov

Determination of Systemic Exposure and Bioavailability in Non-Human Systems

Systemic exposure to Efavirenz, as measured by the area under the plasma concentration-time curve (AUC), has been determined in various animal species. The bioavailability of oral Efavirenz has been reported to be approximately 16% in rats and 42% in monkeys. nih.gov Higher doses in both species have been shown to lead to disproportionate increases in AUC, which is indicative of saturation of metabolism and/or prolonged absorption. nih.gov

A study in Wistar rats with protein-deficient malnutrition showed a significant alteration in the pharmacokinetic profile of Efavirenz. nih.gov In these rats, the maximum concentration (Cmax) increased by 31.57%, and the AUC increased by 51.40%, while total body clearance decreased by 45.81%. nih.gov This suggests that the nutritional status of the animal can significantly impact the systemic exposure to Efavirenz. nih.gov

Table 1: Pharmacokinetic Parameters of Efavirenz in Animal Models

| Species | Dose | Bioavailability | T1/2 (half-life) | CLp (Plasma Clearance) | Vdss (Volume of distribution at steady state) |

| Rat | 10 mg/kg (oral) | 16% | ~1 h | 67 ml/min/kg (at 2 & 5 mg/kg i.v.) | 5.0 L/kg (at 2 & 5 mg/kg i.v.) |

| Monkey | 2 mg/kg (oral) | 42% | - | Declines with increased dose | - |

Data compiled from multiple sources. nih.gov

Tissue Distribution Profiling

Studies using mass spectrometry imaging have provided insights into the spatial distribution of Efavirenz in various tissues of mice and rhesus macaques. nih.govnatap.org In mice, Efavirenz was detected in the liver, brain, and heart. nih.gov Hydroxylated metabolites of Efavirenz were also found in the liver, brain, spleen, and heart. nih.gov

In a study with a rhesus macaque, Efavirenz was found in all reservoir tissues examined, including gut-associated lymphoid tissue (GALT), lymph nodes, brain, and testes. natap.org The distribution was heterogeneous, with higher concentrations observed in the mucosa and lamina propria of the colorectal epithelium, which corresponded to areas with a high density of CD3+ T cells. natap.org Within the brain, Efavirenz exposure was enhanced in the grey matter relative to the white matter. natap.org

Metabolite Identification and Profiling in Animal Samples

Efavirenz is extensively metabolized by the cytochrome P450 system in the liver, with CYP2B6 being the primary enzyme responsible for its 8-hydroxylation. nih.govclinpgx.orgnih.gov Other enzymes like CYP2A6, CYP3A4, CYP3A5, and CYP1A2 play minor roles. nih.govclinpgx.org

Significant species differences have been observed in the metabolism of Efavirenz. nih.gov The major metabolite excreted in the urine of rats, guinea pigs, hamsters, cynomolgus monkeys, and humans is the O-glucuronide conjugate of 8-hydroxyefavirenz. nih.gov Other metabolic pathways include direct N-glucuronidation and the formation of sulfate conjugates of 8-hydroxyefavirenz, which was found in rats and cynomolgus monkeys but not in humans. nih.gov

In rats and guinea pigs, glutathione (GSH)-related products of Efavirenz have been identified, which were not detected in other species. nih.gov In vitro studies indicated the presence of a specific glutathione-S-transferase in rats that metabolizes a cyclopropanol intermediate of Efavirenz. nih.gov A total of 15 metabolites were identified in rats and humans in one study, with 11 found in rat samples. researchgate.net The primary hydroxylated metabolites are 8-hydroxyefavirenz and 7-hydroxyefavirenz, which can be further metabolized to secondary metabolites like 8,14-dihydroxyefavirenz. nih.govclinpgx.orgnih.gov

Table 2: Major Efavirenz Metabolites in Animal Models

| Metabolite | Species Found In | Metabolic Pathway |

| 8-hydroxyefavirenz O-glucuronide | Rats, Guinea Pigs, Hamsters, Cynomolgus Monkeys | Hydroxylation followed by Glucuronidation |

| Efavirenz N-glucuronide | Rats, Guinea Pigs, Hamsters, Cynomolgus Monkeys | Direct Glucuronidation |

| 8-hydroxyefavirenz sulfate | Rats, Cynomolgus Monkeys | Hydroxylation followed by Sulfation |

| GSH-related products (e.g., cysteinylglycine adduct) | Rats, Guinea Pigs | Glutathione Conjugation |

| 14-hydroxyefavirenz metabolites | Rats, Guinea Pigs, Hamsters, Cynomolgus Monkeys | Hydroxylation of the cyclopropane ring |

Data compiled from multiple sources. nih.gov

In Vitro Biological and Biochemical Evaluation of Efavirenz 3 Desoxy

Assessment of Enzyme Interaction and Inhibition in Cell-Free Systems

Efavirenz is primarily metabolized by the cytochrome P450 (CYP) enzyme system. drugbank.com In vitro studies using human liver microsomes (HLMs) and expressed CYP enzymes have been conducted to determine its interaction and inhibitory potential against various CYP isoforms.

Efavirenz has demonstrated potent competitive inhibition of CYP2B6. nih.gov It also shows moderate competitive inhibition of CYP2C8, CYP2C9, and CYP2C19, and weak inhibition of CYP3A. nih.gov No significant time-dependent inhibition of these CYP enzymes by Efavirenz has been observed. nih.gov In vitro studies have indicated that Efavirenz inhibits CYP isozymes 2C9, 2C19, and 3A4 with Kᵢ values that are within the range of observed plasma concentrations. drugs.com Conversely, inhibition of CYP2D6 and CYP1A2 only occurs at concentrations much higher than those achieved clinically. drugs.com

The inhibitory constants (Kᵢ) of Efavirenz against various CYP enzymes are summarized in the table below.

| Enzyme | System | Inhibition Constant (Kᵢ) | Inhibition Potency |

| CYP2B6 | Human Liver Microsomes (HLMs) | 1.68 µM | Potent |

| CYP2B6 | Expressed CYP2B6 | 1.38 µM | Potent |

| CYP2C8 | Pooled HLMs | 4.78 µM | Moderate |

| CYP2C8 | HLMs with CYP2C83/3 genotype | 4.80 µM | Moderate |

| CYP2C9 | Pooled HLMs | 19.46 µM | Moderate |

| CYP2C19 | Pooled HLMs | 21.31 µM | Moderate |

| CYP3A | Pooled HLMs | 40.33 µM | Weak |

Data sourced from in vitro studies on Efavirenz. nih.gov

Evaluation of Effects on Cellular Pathways in Non-Human Cell Lines

Recent studies have explored the effects of Efavirenz on cellular pathways in various cancer cell lines, revealing activities beyond its anti-HIV function.

In lung cancer cell lines, Efavirenz has been shown to induce S-phase cell-cycle arrest and exert anti-proliferative effects. nih.gov It has also been observed to cause a loss of nuclear integrity, suggesting potential damage to genomic DNA. nih.gov Furthermore, Efavirenz treatment in lung cancer cells led to the activation of the p53 signaling pathway, which in turn activates downstream targets like p21, GADD45A, BRCA1, and NBS, leading to cell cycle inhibition, DNA repair, and growth arrest. oncotarget.com

Studies on various tumor-derived cell lines have demonstrated that Efavirenz has a selective cytotoxic effect. nih.gov This cytotoxicity was found to be associated with the expression of the cannabinoid receptor CB1. nih.gov The combination of Efavirenz with cannabinoid agonists resulted in increased toxicity. nih.gov While the phosphorylation state of Erk and Akt was not affected by Efavirenz, an increased phosphorylation of the tumor suppressor protein p53 was observed. nih.gov

Investigation of Potential Anti-HIV-1 Activity in Non-Human Cell Cultures (as a derivative or impurity)

Efavirenz is a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) of HIV-1. patsnap.comnih.gov It acts by directly binding to the reverse transcriptase enzyme at a site distinct from the active site, known as the NNRTI pocket. patsnap.com This binding induces a conformational change in the enzyme, distorting its active site and rendering it unable to convert viral RNA into DNA, thus halting viral replication. patsnap.com

The antiviral activity of Efavirenz is dependent on its intracellular conversion to the active triphosphorylated form. drugbank.com The concentration of Efavirenz that inhibits viral replication by 90-95% (EC₉₀₋₉₅) ranges from 1.7 to 25 nM in various cell types. droracle.ai It is effective against HIV-1 clade B and most non-clade B isolates. droracle.ai

As a derivative or impurity, the anti-HIV-1 activity of a compound like "Efavirenz 3-Desoxy" would need to be empirically determined. Its structural similarity to Efavirenz would suggest a potential for similar mechanisms of action, but any modification to the core structure could significantly alter its binding affinity for the reverse transcriptase enzyme and, consequently, its antiviral potency.

Analysis of Resistance Mechanisms in Analogues or Mutant Enzymes

Resistance to Efavirenz in HIV-1 is commonly associated with specific mutations in the reverse transcriptase enzyme. The most frequent mutation observed during treatment failure is K103N. nih.gov Secondary mutations such as L100I, V108I, or P225H can emerge after the K103N mutation, further increasing the level of resistance to Efavirenz. nih.gov

Interestingly, the combination of the V179D mutation with K103R can synergistically reduce susceptibility to both nevirapine (B1678648) and Efavirenz. nih.gov The V179E mutation appears to have similar effects on NNRTIs as V179D. nih.gov

Studies on the replication fitness of these resistant mutants have shown that while secondary mutations increase the IC₉₀ of Efavirenz for the K103N mutant, the specific secondary mutations that emerge are those with the least impact on the virus's replication efficiency. nih.gov For example, the K103N + L100I genotype confers significantly more resistance to Efavirenz than K103N + V108I or K103N + P225H, yet it is less common, suggesting a potential fitness cost associated with this double mutation. nih.gov

The following table summarizes key resistance mutations associated with Efavirenz.

| Mutation | Effect on Efavirenz Susceptibility | Notes |

| K103N | Primary resistance mutation | Most common mutation associated with Efavirenz resistance. nih.gov |

| L100I | Secondary resistance mutation | Increases resistance when present with K103N. nih.gov |

| V108I | Secondary resistance mutation | Increases resistance when present with K103N. nih.gov |

| P225H | Secondary resistance mutation | Increases resistance when present with K103N. nih.gov |

| V179D + K103R | Synergistic resistance | Reduces susceptibility to Efavirenz. nih.gov |

| V179E | Resistance mutation | Similar effects to V179D. nih.gov |

Data sourced from studies on Efavirenz resistance.

Future Research Perspectives for Efavirenz 3 Desoxy

Development of Advanced Synthetic Routes and Green Chemistry Approaches

Future research into Efavirenz 3-Desoxy synthesis is likely to concentrate on developing more efficient, cost-effective, and environmentally benign methods for its preparation. Given its role as an impurity or reference standard in Efavirenz production, controlling its formation during Efavirenz synthesis is crucial. Therefore, research could explore reaction mechanisms leading to this compound and devise strategies to minimize its generation. Alternatively, for its targeted synthesis as a reference material, efforts may focus on developing high-yield, high-purity synthetic routes.

Green chemistry principles, such as using less hazardous solvents and reagents, reducing energy consumption, and minimizing waste generation, are increasingly important in pharmaceutical manufacturing. Future research could investigate the application of these principles to the synthesis of this compound, potentially exploring biocatalytic or heterogeneous catalytic approaches. The development of stereoselective synthetic methods could also be relevant, considering the stereochemistry of Efavirenz.

Exploration of Novel Analytical Platforms for Comprehensive Profiling

Accurate identification and quantification of this compound are essential for quality control of Efavirenz formulations and for any potential studies involving its biological fate. Current analytical methods likely involve techniques such as High-Performance Liquid Chromatography (HPLC), potentially coupled with UV or Mass Spectrometry (MS) detection, given these are commonly used for analyzing Efavirenz and related compounds.

Future research should focus on developing more sensitive, selective, and rapid analytical platforms for the comprehensive profiling of this compound in various matrices, including raw materials, finished drug products, and potentially biological samples if its metabolic profile is investigated. This could involve exploring advanced chromatographic techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), or hyphenated techniques like LC-MS/MS with improved resolution and detection limits. The application of Nuclear Magnetic Resonance (NMR) spectroscopy and other spectroscopic methods for structural confirmation and purity assessment could also be further explored. The development of certified reference materials with well-characterized purity and concentration of this compound is also a key area for future analytical research.

In-Depth Mechanistic Studies of Biotransformation Pathways

While Efavirenz is known to be extensively metabolized, primarily by cytochrome P450 enzymes, particularly CYP2B6, into metabolites like 8-hydroxyefavirenz, the biotransformation pathways of this compound itself are not extensively documented in the provided search results. Future research could investigate if this compound undergoes metabolism in biological systems and identify the enzymes involved and the resulting metabolites.

Understanding the biotransformation of this compound is important if it is present as an impurity in administered Efavirenz, as its metabolites could potentially have their own pharmacological or toxicological effects. In vitro studies using liver microsomes, hepatocytes, or recombinant enzymes could be employed to identify metabolic pathways. In vivo studies in animal models could provide further insights into its absorption, distribution, metabolism, and excretion profile. Such studies would contribute to a more complete understanding of the fate of Efavirenz-related compounds in the body.

Advanced Computational Simulations for Predictive Modeling

Computational methods play a significant role in modern pharmaceutical research, from predicting molecular properties to simulating biological interactions. For this compound, advanced computational simulations can be utilized to predict its physicochemical properties, such as solubility and lipophilicity, which are relevant for its behavior in synthetic processes and potentially in biological systems.

Furthermore, computational tools can be used to predict potential metabolic hotspots on the this compound structure and the likely metabolic pathways, complementing the experimental biotransformation studies. Molecular docking and dynamics simulations could explore potential interactions of this compound with biological targets, such as reverse transcriptase or metabolizing enzymes, even if its binding affinity is expected to be different from Efavirenz due to structural variations. Quantitative Structure-Activity Relationship (QSAR) modeling could also be applied to a series of Efavirenz analogs, including this compound, to understand how structural modifications influence activity or other properties.

Role in Understanding and Overcoming Drug Resistance in Antiretroviral Therapy

Efavirenz, like other NNRTIs, is susceptible to the development of drug resistance in HIV-1 due to mutations in the reverse transcriptase enzyme. While this compound is primarily considered an impurity or analog and not a therapeutic agent, research into its interaction with reverse transcriptase, particularly resistant variants, could provide valuable insights.

Future studies could investigate if this compound has any residual affinity for wild-type or mutated reverse transcriptase. Although unlikely to be potent inhibitors, understanding how structural differences in this compound affect its interaction with the NNRTI binding pocket could contribute to the broader understanding of structure-resistance relationships within the NNRTI class. This knowledge might indirectly inform the design of new Efavirenz analogs with improved resistance profiles. Additionally, if this compound were found to be a significant metabolite present in vivo, its potential to exert selective pressure on the virus and contribute to resistance development, even in a minor way, could warrant investigation.

Q & A

Q. How do CYP2B6 and CYP2A6 polymorphisms influence Efavirenz 3-Desoxy pharmacokinetics?

Methodological Answer:

- Genotyping : Use PCR-based methods to identify polymorphisms (e.g., CYP2B6 516G>T, CYP2A6*48).

- Pharmacokinetic Analysis : Measure plasma and CSF concentrations via HPLC or GC, comparing slow vs. extensive metabolizers .

- Statistical Models : Multivariate regression to adjust for covariates (e.g., age, weight) and quantify associations between genetic variants and drug/metabolite ratios (e.g., 8-hydroxy-efavirenz:efavirenz in CSF) .

- Key Finding : CYP2B6 slow metabolizers exhibit 2–3-fold higher plasma efavirenz concentrations, increasing neurotoxicity risk .

Q. What experimental designs are optimal for assessing this compound neuropsychiatric toxicity in clinical cohorts?

Methodological Answer:

- Cross-Sectional Studies : Enroll patients on efavirenz regimens >6 months; collect demographic, CD4, viral load, and neurocognitive data (e.g., Colour Trails Test) .

- Toxicity Metrics : Use validated scales (e.g., Global Deficit Score) and correlate with plasma/CSF drug levels via Spearman’s rank or Fisher’s exact tests .

- Limitations : Address low power in small cohorts by stratifying by metabolizer status or using longitudinal designs .

Q. How can inter-patient variability in this compound exposure be minimized in pharmacokinetic studies?

Methodological Answer:

- Population PK Modeling : Use nonlinear mixed-effects models (e.g., NONMEM) to estimate inter/intra-patient variability and identify covariates (e.g., CYP2B6 genotype) .

- Therapeutic Drug Monitoring (TDM) : Implement Bayesian dose adaptation based on trough concentrations to maintain 1–4 µg/mL plasma levels .

- Standardization : Control for adherence via pill counts or MEMS caps and exclude patients with hepatic impairment .

Advanced Research Questions

Q. What mechanisms underlie this compound’s neurotoxicity, and how can they be experimentally validated?

Methodological Answer:

- In Vitro Models : Expose murine N2a cells transfected with amyloid precursor protein to efavirenz; measure β-secretase activity and Aβ peptides via ELISA .

- Mitochondrial Assays : Assess oxidative stress markers (e.g., ROS, glutathione) and mitochondrial membrane potential in neuronal cell lines .

- Animal Studies : Use transgenic mice to evaluate chronic CNS effects (e.g., microglial phagocytosis, neuroinflammation) via immunohistochemistry .

Q. How can contradictory findings on this compound’s association with suicidal ideation be reconciled?

Methodological Answer:

- Meta-Regression : Pool data from cohorts (e.g., D:A:D study, U.S. administrative datasets) to adjust for confounders (e.g., depression history, ART duration) .

- Pharmacogenomic Stratification : Subgroup analysis by CYP2B6 status; severe neuropsychiatric events are 6.1% (95% CI 4.3–7.9%) in unstratified cohorts but higher in slow metabolizers .

- Causal Inference : Apply Mendelian randomization to isolate efavirenz’s effect from confounding by indication .

Q. What methodologies elucidate this compound’s long-term neurocognitive impact in aging HIV populations?

Methodological Answer:

- Longitudinal Cohorts : Follow patients for 5–10 years with annual neuropsychological testing (e.g., IHDS, MoCA) .

- Biomarker Integration : Measure CSF efavirenz/8-hydroxy-efavirenz and correlate with amyloid-PET or tau biomarkers .

- Machine Learning : Train models on metabolomic, genetic, and neuroimaging data to predict HAND progression .

Q. How does this compound interact with vitamin D metabolism, and what experimental approaches quantify this?

Methodological Answer:

- Serum Assays : Quantify 25-hydroxyvitamin D₃ and 1,25-dihydroxyvitamin D₃ via LC-MS/MS in patients on efavirenz vs. non-efavirenz regimens .

- Bone Density Studies : Use DXA scans to compare BMD changes in efavirenz-exposed cohorts, adjusting for tenofovir use .

- In Vitro CYP24A1 Inhibition : Test efavirenz’s effect on vitamin D catabolism enzymes in hepatocyte cultures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.